molecular formula C11H17N B1266775 1-Phenyl-2-aminopentane CAS No. 63951-01-9

1-Phenyl-2-aminopentane

Cat. No.: B1266775
CAS No.: 63951-01-9
M. Wt: 163.26 g/mol
InChI Key: VXGQDFOHLMAZIV-UHFFFAOYSA-N
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Description

1-Phenyl-2-aminopentane is an organic compound with the molecular formula C11H17N. It is an aromatic and heterocyclic amine that exhibits oxidative reactivity . This compound is also known by its IUPAC name, 1-benzylbutylamine . It is primarily used in research and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

1-Phenylpentan-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as a substrate for monoamine oxidase (MAO), an enzyme responsible for the oxidative deamination of monoamines. This interaction leads to the formation of corresponding aldehydes, ammonia, and hydrogen peroxide. Additionally, 1-Phenylpentan-2-amine can interact with neurotransmitter transporters, influencing the reuptake of monoamines such as dopamine, norepinephrine, and serotonin .

Cellular Effects

1-Phenylpentan-2-amine exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can enhance the release of neurotransmitters in neuronal cells, thereby affecting synaptic transmission and neuronal communication. Moreover, 1-Phenylpentan-2-amine has been shown to impact the expression of genes involved in neurotransmitter synthesis and degradation .

Molecular Mechanism

The molecular mechanism of 1-Phenylpentan-2-amine involves its binding interactions with biomolecules. It acts as a competitive inhibitor of monoamine oxidase, thereby preventing the breakdown of monoamines and increasing their availability in the synaptic cleft. Additionally, 1-Phenylpentan-2-amine can bind to neurotransmitter transporters, inhibiting their function and leading to increased extracellular concentrations of neurotransmitters. These interactions result in enhanced neurotransmission and altered neuronal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Phenylpentan-2-amine change over time. The compound exhibits stability under normal storage conditions but can degrade under extreme conditions such as high temperature and light exposure. Long-term studies have shown that 1-Phenylpentan-2-amine can induce sustained changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity .

Dosage Effects in Animal Models

The effects of 1-Phenylpentan-2-amine vary with different dosages in animal models. At low doses, it can enhance cognitive function and increase locomotor activity. At high doses, it may induce toxic effects such as neurotoxicity and cardiovascular abnormalities. Threshold effects have been observed, where a certain dosage is required to elicit significant biochemical and physiological responses .

Metabolic Pathways

1-Phenylpentan-2-amine is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolic pathways influence the pharmacokinetics and pharmacodynamics of 1-Phenylpentan-2-amine .

Transport and Distribution

Within cells and tissues, 1-Phenylpentan-2-amine is transported and distributed through specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms .

Subcellular Localization

1-Phenylpentan-2-amine exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and can be transported to various organelles such as mitochondria and synaptic vesicles. Post-translational modifications and targeting signals play a role in directing 1-Phenylpentan-2-amine to specific cellular compartments .

Preparation Methods

The synthesis of 1-Phenyl-2-aminopentane can be achieved through various synthetic routes. One common method involves the reductive amination of 1-phenylpentan-2-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Phenyl-2-aminopentane undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Phenyl-2-aminopentane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications compared to other amines.

Properties

IUPAC Name

1-phenylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGQDFOHLMAZIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80874246
Record name A-PROPYL BENZENEETHANEAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63951-01-9
Record name Phenethylamine, alpha-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063951019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-PROPYL BENZENEETHANEAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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